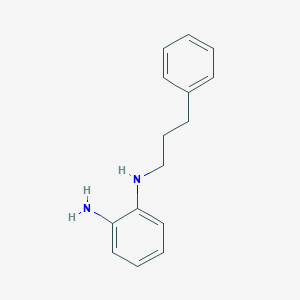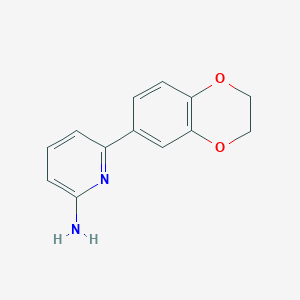
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine
Overview
Description
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine is a chemical compound with the molecular formula C13H12N2O2 It is characterized by the presence of a pyridine ring attached to a 2,3-dihydro-1,4-benzodioxin moiety
Mechanism of Action
Target of Action
Related compounds, such as sulfonamides, are known to inhibit proteases , carbonic anhydrase , caspase , and COX-2 . These enzymes play crucial roles in various biological processes, including inflammation, apoptosis, and pain perception.
Mode of Action
Sulfonamides, a class of compounds with similar structures, primarily block the folate synthetase enzyme in bacteria, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .
Biochemical Pathways
Related compounds, such as sulfonamides, are known to disrupt the folic acid synthesis pathway in bacteria . This disruption inhibits bacterial growth and multiplication.
Result of Action
The compound has been found to exhibit significant antibacterial activity. It was reported to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .
Biochemical Analysis
Biochemical Properties
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with enzymes such as cholinesterases and lipoxygenases, exhibiting moderate to weak inhibition . These interactions suggest potential therapeutic applications, particularly in the treatment of diseases like Alzheimer’s . The compound’s ability to inhibit these enzymes indicates its potential to modulate biochemical pathways involved in inflammation and neurotransmission.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It exhibits antibacterial activity, particularly against Bacillus subtilis and Escherichia coli, by inhibiting bacterial biofilm growth . This compound also influences cell signaling pathways and gene expression, potentially impacting cellular metabolism and function. Its effects on cholinesterase enzymes further suggest its role in modulating neurotransmission and cellular communication.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to cholinesterase and lipoxygenase enzymes, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function. The compound’s structure allows it to interact with these enzymes, potentially altering their conformation and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that its antibacterial activity remains consistent over time, suggesting stability in its biochemical properties
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antibacterial activity Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cholinesterases and lipoxygenases, influencing metabolic flux and metabolite levels . These interactions suggest that the compound can modulate biochemical pathways related to inflammation, neurotransmission, and cellular metabolism. Understanding its role in these pathways is essential for developing therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation These interactions can influence its therapeutic efficacy and potential side effects
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with pyridine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and enzyme inhibitory properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Similar structure with a sulfonamide group instead of the pyridine ring.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Similar structure with an ethanone group instead of the pyridine ring.
Uniqueness
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine is unique due to the presence of both the pyridine ring and the 2,3-dihydro-1,4-benzodioxin moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13-3-1-2-10(15-13)9-4-5-11-12(8-9)17-7-6-16-11/h1-5,8H,6-7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETWGKKLYIRCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422484.png)
![[1-(Methylamino)cyclopentyl]methanol](/img/structure/B1422485.png)
![2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1422486.png)
![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1422487.png)
![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B1422489.png)
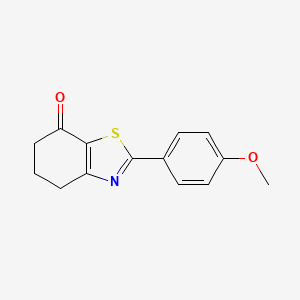
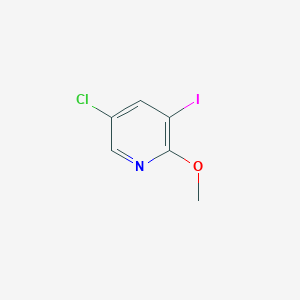
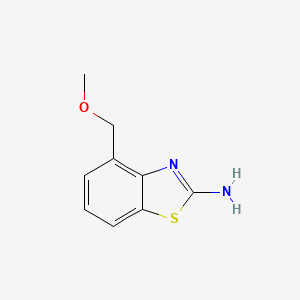
![2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422496.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)
![2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B1422502.png)
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B1422503.png)

